A Senior Application Scientist's Technical Guide to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate
A Senior Application Scientist's Technical Guide to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical examination of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest in modern medicinal chemistry. Moving beyond a simple data sheet, this guide elucidates the compound's synthesis, applications, and handling from a first-principles perspective, grounded in established chemical literature and safety protocols. The structure of this guide is designed to follow a logical progression from fundamental properties to practical application, empowering researchers to integrate this molecule into their synthetic programs with confidence and scientific rigor.
Core Identification and Physicochemical Profile
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is a derivative of the naturally occurring amino acid (S)-proline, also known as L-proline. Its rigid five-membered ring structure imparts significant conformational constraints, a property highly sought after in drug design to enhance binding affinity and selectivity for biological targets.[1][2] The presence of two distinct ester functionalities provides versatile handles for subsequent chemical modifications.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 83541-81-5 [3]
A summary of its core physicochemical properties is presented below for rapid reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | BLDpharm[3] |
| Molecular Weight | 187.19 g/mol | BLDpharm[3] |
| SMILES Code | O=C(N1CCC1)OC | BLDpharm[3] |
| Recommended Storage | Sealed in dry, 2-8°C | BLDpharm[3] |
Synthesis and Mechanistic Considerations
The synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate originates from the enantiopure starting material, L-proline. The transformation involves two fundamental steps: protection of the secondary amine and esterification of the carboxylic acid. The order of these steps can be varied, but a common and efficient pathway involves N-acylation followed by esterification.
Synthetic Rationale
The secondary amine of L-proline is a potent nucleophile and must be "protected" or derivatized to prevent side reactions during the esterification of the carboxylic acid. While Boc or Cbz groups are common, for this target molecule, a methoxycarbonyl group is installed directly. This is typically achieved via acylation with methyl chloroformate under basic conditions. The base, often a tertiary amine like triethylamine or a milder base like sodium bicarbonate, serves to deprotonate the proline nitrogen, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
Following N-protection, the carboxylic acid is converted to its methyl ester. A classic Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) is a straightforward method. Alternatively, to avoid harsh acidic conditions that could potentially risk racemization or side reactions, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with methanol.[4]
Generalized Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the chiral precursor to the final product.
Caption: Synthetic pathway from L-proline to the target dicarboxylate.
Experimental Protocol: N-Acylation and Esterification of L-Proline
This protocol is a representative example based on established chemical principles for amino acid modification. Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.5 eq), to the solution and stir until dissolved.
-
Slowly add methyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5°C. The causality here is critical: slow addition prevents an uncontrolled exotherm and potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion (monitored by TLC), acidify the aqueous layer to pH 2-3 with a cold solution of 1M HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected intermediate.
Step 2: Synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate
-
Dissolve the crude (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic Acid from Step 1 in anhydrous methanol.
-
Cool the solution to 0°C.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid via column chromatography on silica gel to obtain the final product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][5] (S)-Dimethyl pyrrolidine-1,2-dicarboxylate serves as a valuable chiral starting material for synthesizing complex molecules with high stereochemical control.
Role as a Constrained Dipeptide Mimic
The rigid pyrrolidine ring mimics the φ (phi) dihedral angle of a peptide backbone, locking it into a specific conformation. This pre-organization can lead to a lower entropic penalty upon binding to a protein target, resulting in higher affinity. The two ester groups can be selectively hydrolyzed or converted into amides, allowing for the extension of peptide chains or the introduction of diverse functional groups.
Key Precursor in Targeted Therapeutics
A compelling application is in the synthesis of multi-target inhibitors for cancer therapy. Recent research has identified (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives as potent and selective dual inhibitors of PI3Kα and HDAC6.[6][7] In this context, (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is an ideal precursor where the C2-methyl ester can be converted to the primary amide, and the N1-methoxycarbonyl group can be transformed to couple with the thiazole moiety.
Application Pathway Diagram
Caption: Role as a precursor in the synthesis of targeted inhibitors.
Analytical and Spectroscopic Profile
Structural confirmation and purity assessment are paramount. The following table summarizes the expected spectroscopic signatures for (S)-Dimethyl pyrrolidine-1,2-dicarboxylate based on its molecular structure.
| Technique | Expected Features |
| ¹H NMR | - Two distinct singlets for the two methyl ester protons (-OCH₃), likely between 3.6-3.8 ppm. - A multiplet for the C2 proton (α-proton), likely between 4.2-4.5 ppm. - Complex multiplets for the C3, C4, and C5 methylene protons of the pyrrolidine ring, typically between 1.8-3.7 ppm. |
| ¹³C NMR | - Two distinct carbonyl carbons (C=O) from the esters, expected around 170-175 ppm. - Two distinct methoxy carbons (-OCH₃), expected around 51-53 ppm. - Four distinct signals for the pyrrolidine ring carbons (C2, C3, C4, C5). |
| IR Spectroscopy | - Strong C=O stretching bands for the two ester groups, typically appearing around 1735-1750 cm⁻¹. - C-O stretching bands in the 1100-1300 cm⁻¹ region. - C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry (ESI+) | - [M+H]⁺ ion (protonated molecule) at m/z ≈ 188.09. - [M+Na]⁺ ion (sodium adduct) at m/z ≈ 210.07. |
Note: Actual chemical shifts and peak positions can vary based on the solvent and instrument used. The data presented are predictive.
Safety, Handling, and Storage Protocol
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be constructed by analyzing the hazards of its parent structure, pyrrolidine, and related reagents. Pyrrolidine itself is flammable, corrosive, and toxic.[8] Ester derivatives, while generally less volatile and corrosive, must be handled with care.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Hazard Class: Assumed to be an irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: ANSI-approved safety glasses with side shields and a face shield if there is a splash risk.
-
Skin Protection: Chemically resistant gloves (nitrile is a common choice, but compatibility should be verified). A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Not typically required if handled within a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][11] Keep away from ignition sources. Use non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[3] Store away from strong oxidizing agents, acids, and bases.
Laboratory Safety Workflow
Caption: A self-validating safety workflow for handling laboratory chemicals.
Conclusion
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate (CAS: 83541-81-5) is more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and versatile functional handles provide a reliable platform for the enantioselective synthesis of complex molecular architectures. From fundamental peptide mimetics to the cutting edge of dual-target cancer therapeutics, its utility is clear and compelling. This guide has provided the foundational knowledge—from synthesis to safe handling—to empower researchers to leverage this valuable building block in their pursuit of novel scientific discoveries.
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